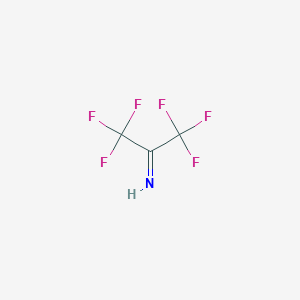

Hexafluoroacetone imine

Description

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6N/c4-2(5,6)1(10)3(7,8)9/h10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCKMPEMSAMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061844 | |

| Record name | Hexafluoroisopropylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-75-6 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroisopropylideneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoroisopropylideneamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hexafluoroacetone Imine from Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of hexafluoroacetone (B58046) imine from ammonia (B1221849). The document details the prevalent synthesis route, including the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

Hexafluoroacetone imine, (CF₃)₂C=NH, is a notably stable primary ketimine, in contrast to the highly reactive and unstable imine of acetone.[1] This stability makes it a valuable reagent and building block in organic synthesis, particularly in the preparation of various fluorine-containing compounds. The synthesis of this compound is most conveniently achieved through the reaction of hexafluoroacetone with ammonia, followed by dehydration of the resulting hemiaminal intermediate.[2][3][4] This method avoids the need for preparing multiple intermediates or using high-pressure equipment.[2]

Reaction Mechanism

The synthesis of this compound from hexafluoroacetone and ammonia proceeds in two key steps:

-

Nucleophilic Addition: Ammonia acts as a nucleophile and attacks the electrophilic carbonyl carbon of hexafluoroacetone. This results in the formation of a stable hemiaminal intermediate, (CF₃)₂C(OH)(NH₂).[3][4]

-

Dehydration: The hemiaminal is then dehydrated to yield the final imine product. This step is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃).[2][3][4]

The overall reaction is a condensation reaction where a molecule of water is eliminated.[5]

Signaling Pathway Diagram

The following diagram illustrates the reaction pathway for the synthesis of this compound from hexafluoroacetone and ammonia.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[2]

4.1. Materials and Equipment

-

Reagents:

-

Pyridine (B92270) (dried over potassium hydroxide (B78521) pellets)

-

Hexafluoroacetone

-

Liquid ammonia

-

Phosphorus oxychloride

-

-

Equipment:

-

3-liter, four-necked, round-bottomed flask

-

Thermometer (-50°C to 150°C)

-

Dry ice-cooled reflux condenser

-

Gas-inlet tube

-

250-ml pressure-equalized dropping funnel

-

Heating mantle

-

Water-cooled bulb condenser (24-inch)

-

300-ml cold trap

-

Calcium chloride drying tube

-

Nitrogen source

-

Nujol bubbler

-

Magnetic stirrer

-

4.2. Procedure

-

Setup: Assemble the 3-liter, four-necked flask with the thermometer, dry ice-cooled reflux condenser, and gas-inlet tube. Ensure the system is under a nitrogen atmosphere.

-

Initial Cooling and Reagent Addition:

-

Add 1.2 liters of dried pyridine to the flask and cool the solution to -40°C.

-

Add 462 g (2.78 moles) of hexafluoroacetone through the gas-inlet tube over 30 minutes, maintaining the pyridine solution below -20°C.

-

Distill 58.3 ml (47.6 g, 2.80 moles) of liquid ammonia into the pyridine solution over 1 hour. During this addition, maintain the bath temperature at -45°C to -40°C, keeping the solution temperature between -25°C and -30°C.

-

-

Reaction and Dehydration:

-

Replace the gas-inlet tube with a 250-ml pressure-equalized dropping funnel.

-

Heat the reaction mixture to 40°C over 30 minutes.

-

Replace the dry ice-cooled condenser with a water-cooled bulb condenser connected to a cold trap cooled to -30°C.

-

Turn off the heating mantle and add 394 g (235 ml, 2.57 moles) of phosphorus oxychloride dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

-

Product Collection: The this compound (boiling point 16°C) will collect in the cold trap.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound as described in the experimental protocol.

Table 1: Reagent Quantities

| Reagent | Moles (mol) | Mass (g) | Volume (ml) |

| Hexafluoroacetone | 2.78 | 462 | ~280 (at -78°C) |

| Ammonia | 2.80 | 47.6 | 58.3 (liquid) |

| Phosphorus Oxychloride | 2.57 | 394 | 235 |

| Pyridine | - | - | 1200 |

Table 2: Reaction Conditions

| Parameter | Value |

| Hexafluoroacetone Addition | |

| Temperature of Pyridine Solution | < -20°C |

| Duration | 30 minutes |

| Ammonia Addition | |

| Bath Temperature | -45°C to -40°C |

| Solution Temperature | -25°C to -30°C |

| Duration | 1 hour |

| Heating Step | |

| Target Temperature | 40°C |

| Duration | 30 minutes |

| Product Collection | |

| Cold Trap Temperature | -30°C |

| Product Boiling Point | 16°C |

Safety Considerations

-

Hexafluoroacetone: is a colorless, toxic, and highly reactive gas.[6] It is an irritant to the skin, eyes, and mucous membranes and is toxic by ingestion, skin absorption, and inhalation.[6]

-

Ammonia: is a corrosive and hazardous gas.

-

Phosphorus Oxychloride: is a corrosive and toxic liquid that reacts violently with water.

-

Pyridine: is a flammable liquid with a harmful vapor.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

A thorough risk assessment should be conducted before performing this procedure.[2]

This guide provides a comprehensive overview of the synthesis of this compound. For further details and specific handling instructions for the chemicals involved, it is crucial to consult the relevant safety data sheets (SDS).

References

- 1. Acetone imine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. Hexafluoroacetone [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Hexafluoroacetone Imine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (B58046) imine, (CF₃)₂C=NH, is a valuable and highly reactive building block in synthetic chemistry, notable for being an unusually stable primary ketimine. Its synthesis and the underlying reaction mechanism are of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core mechanism of hexafluoroacetone imine formation, detailing the reaction pathway, the roles of key reagents, and established experimental protocols. The document summarizes quantitative data and presents visual diagrams of the reaction mechanism and experimental workflow to facilitate a comprehensive understanding.

Core Reaction Mechanism

The formation of this compound from hexafluoroacetone and ammonia (B1221849) is not a direct condensation but a two-step process. This is due to the high stability of the intermediate hemiaminal, a consequence of the powerful electron-withdrawing nature of the two trifluoromethyl groups.

Step 1: Nucleophilic Addition and Hemiaminal Formation

The reaction initiates with the nucleophilic attack of ammonia (a primary amine) on the highly electrophilic carbonyl carbon of hexafluoroacetone. This electrophilicity is significantly enhanced by the inductive effect of the six fluorine atoms. This attack leads to the formation of a stable tetrahedral intermediate, the hemiaminal 2,2-diaminohexafluoropropane, (CF₃)₂C(OH)(NH₂).[1][2][3] Unlike the transient hemiaminals formed from typical ketones, this intermediate is readily isolable.[4]

Step 2: Dehydration of the Hemiaminal

The stable hemiaminal does not spontaneously eliminate water to form the imine. A dedicated dehydrating agent is required to facilitate this transformation.[1][3] The most common and effective method employs phosphoryl chloride (POCl₃) in the presence of a base, typically pyridine (B92270).[1][3][5]

The mechanism of this dehydration step is analogous to the dehydration of alcohols using the same reagents.[6]

-

Activation of the Hydroxyl Group: The lone pair of electrons on the hemiaminal's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Good Leaving Group: This forms a dichlorophosphate (B8581778) ester intermediate, converting the poor hydroxyl leaving group into a much better leaving group. Pyridine may assist in this step by acting as a nucleophilic catalyst or by scavenging the HCl byproduct.

-

Elimination: Pyridine then functions as a base, abstracting a proton from the nitrogen atom in an E2-type elimination reaction.[6][7] This concerted step involves the departure of the dichlorophosphate group and the formation of the carbon-nitrogen double bond, yielding the final this compound product.

The overall reaction can be summarized as follows: (CF₃)₂CO + NH₃ → (CF₃)₂C(OH)NH₂ (CF₃)₂C(OH)NH₂ + POCl₃ + Pyridine → (CF₃)₂C=NH + Pyridine·HCl + H₂PO₃Cl

Reaction Mechanism Diagram

Caption: Reaction pathway from hexafluoroacetone to its imine.

Experimental Protocols and Quantitative Data

The most reliable and detailed procedure for the laboratory-scale synthesis of this compound is provided by Organic Syntheses.[5] This method is convenient as it does not require the preparation of multiple intermediates or the use of high-pressure equipment.

Key Experimental Protocol

The synthesis involves the reaction of hexafluoroacetone with ammonia in pyridine, followed by in-situ dehydration of the resulting hemiaminal with phosphoryl chloride.

Summary of Reagents and Conditions:

| Reagent/Parameter | Moles | Quantity | Role/Condition |

| Hexafluoroacetone | 2.78 | 462 g | Starting Material |

| Ammonia | 2.80 | 47.6 g (58.3 mL) | Nucleophile |

| Pyridine | - | 1.2 L | Solvent and Base |

| Phosphoryl Chloride | 2.57 | 394 g (235 mL) | Dehydrating Agent |

| Reaction Temperature | |||

| HFA & NH₃ Addition | - | -25 to -30 °C | Formation of Hemiaminal |

| POCl₃ Addition | - | Gentle Reflux | Dehydration to Imine |

| Product Collection | |||

| Collection Temperature | - | -30 °C | Condensation of Product |

| Yield | |||

| Crude Product | - | 320–360 g | - |

| Purified Imine | 55–65% | 254–291 g | b.p. 15.5–17 °C |

Data sourced from Organic Syntheses, Coll. Vol. 5, p.612 (1973); Vol. 47, p.55 (1967).[5]

Detailed Methodology (Adapted from Organic Syntheses)[5]

-

Setup: A 3-liter, four-necked, round-bottomed flask is equipped with a low-temperature thermometer, a dry-ice condenser, and a gas inlet tube. The glassware is dried thoroughly.

-

Hemiaminal Formation:

-

Dry pyridine (1.2 L) is added to the flask and cooled to -40 °C under a nitrogen atmosphere.

-

Hexafluoroacetone (462 g, 2.78 moles) is added over 30 minutes, maintaining the solution temperature below -20 °C.

-

Liquid ammonia (47.6 g, 2.80 moles) is distilled into the pyridine solution over 1 hour, keeping the solution at -25 °C to -30 °C.

-

-

Dehydration:

-

The reaction mixture is warmed to 40 °C.

-

The dry-ice condenser is replaced with a water-cooled condenser connected to a cold trap cooled to -30 °C.

-

Phosphoryl chloride (394 g, 2.57 moles) is added dropwise at a rate that maintains a gentle reflux. The product imine (b.p. 16 °C) distills and is collected in the cold trap.

-

-

Purification: The crude product is purified by distillation to yield 254–291 g (55–65%) of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Analytical Considerations

While specific kinetic studies for the formation of this compound are not widely published, the reaction can be monitored using standard analytical techniques. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool for tracking the consumption of hexafluoroacetone and the appearance of the hemiaminal and imine products, as each species will exhibit a distinct chemical shift.[8] In-line NMR spectroscopy has been successfully used to monitor the kinetics of other imine formations and could be adapted for this reaction to gather quantitative kinetic data.[9]

Conclusion

The formation of this compound proceeds via a well-defined, two-step mechanism involving a stable hemiaminal intermediate. The key to a successful synthesis is the effective dehydration of this intermediate using phosphoryl chloride and pyridine. The established protocol from Organic Syntheses provides a robust and reproducible method for obtaining this versatile reagent in good yields. For professionals in drug development and materials science, a thorough understanding of this mechanism is crucial for the rational design of synthetic routes utilizing hexafluoroacetone-derived scaffolds. Future work could focus on quantifying the reaction kinetics to further optimize synthesis and explore alternative, greener dehydration methods.

References

- 1. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. mdpi.com [mdpi.com]

- 3. Hexafluoroacetone [chemeurope.com]

- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Hexafluoroacetone Imine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (B58046) imine, (CF₃)₂C=NH, is a highly reactive and versatile building block in organofluorine chemistry. Its unique electronic properties, stemming from the presence of two trifluoromethyl groups, make it a valuable reagent for the synthesis of a wide range of fluorine-containing heterocycles and other complex organic molecules. This technical guide provides an in-depth overview of the chemical properties of hexafluoroacetone imine, including its synthesis, physical and spectroscopic characteristics, and reactivity. Detailed experimental protocols for its preparation and select reactions are provided, along with graphical representations of key reaction pathways to facilitate understanding and application in a research and development setting.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in the development of novel fluorinated synthons. This compound stands out as a particularly interesting C₃N building block due to the strong electron-withdrawing nature of its two trifluoromethyl groups. This guide aims to be a comprehensive resource for researchers, providing detailed information on the synthesis, properties, and reactivity of this unique compound.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a strong odor.[1] It is a volatile and reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃HF₆N | [2] |

| Molecular Weight | 165.03 g/mol | [2] |

| Boiling Point | 15.5–17 °C | [3] |

| Melting Point | -47 °C | [2] |

| Density | 1.56 g/mL | [2] |

| Refractive Index | 1.28 | [2] |

Spectroscopic Data

2.2.1. NMR Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a single signal for the N-H proton. The chemical shift will be influenced by the solvent and concentration.

-

¹³C NMR: The spectrum is predicted to show two signals: one for the imine carbon (C=N) and one for the trifluoromethyl carbons. The imine carbon signal is expected to be a septet due to coupling with the six fluorine atoms.

-

¹⁹F NMR: A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a characteristic absorption for the C=N stretching vibration. The strong electron-withdrawing effect of the trifluoromethyl groups would likely shift this absorption to a higher wavenumber compared to non-fluorinated imines. A broad absorption corresponding to the N-H stretch would also be expected.

2.2.3. Mass Spectrometry

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 165. Fragmentation patterns would likely involve the loss of CF₃ groups and other characteristic fragments.

Synthesis of this compound

This compound can be prepared by several methods, with the most convenient being the reaction of hexafluoroacetone with ammonia (B1221849) in the presence of a dehydrating agent like phosphorus oxychloride.[3]

Synthesis Workflow

The synthesis involves the formation of a hemiaminal intermediate from hexafluoroacetone and ammonia, followed by dehydration to yield the imine.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel.

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

Hexafluoroacetone (gas)

-

Anhydrous ammonia (gas)

-

Pyridine (dried over KOH)

-

Phosphorus oxychloride

-

Dry ice

-

Acetone

Apparatus:

-

A 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, a gas inlet tube, and a dry-ice condenser.

Procedure:

-

Preparation: The flask is charged with 1.2 L of dry pyridine and cooled to -40 °C in a dry ice/acetone bath.

-

Addition of Hexafluoroacetone: 462 g (2.78 moles) of hexafluoroacetone is slowly bubbled into the cooled pyridine solution over 30 minutes.

-

Addition of Ammonia: 47.6 g (2.80 moles) of anhydrous ammonia is then slowly bubbled into the reaction mixture over 1 hour, maintaining the temperature below -20 °C.

-

Reaction: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature with stirring.

-

Dehydration: The mixture is cooled to 0 °C, and 394 g (2.57 moles) of phosphorus oxychloride is added dropwise over 2 hours, keeping the temperature below 10 °C.

-

Work-up: The reaction mixture is stirred at room temperature for 12 hours. The mixture is then slowly poured into 2 L of ice-water. The lower organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is distilled to yield pure this compound (boiling point 15.5–17 °C).[3]

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the imine carbon, which is highly activated by the two trifluoromethyl groups. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition

This compound readily undergoes nucleophilic addition at the C=N bond. This is a key reaction for the construction of more complex fluorinated molecules.

Caption: Nucleophilic Addition to this compound.

4.1.1. Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds are expected to add to the imine carbon to form, after hydrolysis, the corresponding secondary amines.

4.1.2. Reduction

The C=N double bond can be reduced by common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride to afford 1,1,1,3,3,3-hexafluoroisopropylamine.

Cycloaddition Reactions

This compound is a potent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of fluorinated heterocyclic systems.

4.2.1. [4+2] Cycloadditions (Diels-Alder Reactions)

With dienes, this compound can act as a dienophile to form six-membered nitrogen-containing heterocycles. The high reactivity of the imine allows these reactions to proceed under mild conditions.

4.2.2. [3+2] Cycloadditions

This compound can react with 1,3-dipoles, such as azides and nitrile oxides, to yield five-membered heterocyclic rings.

Applications in Drug Development and Materials Science

The unique properties conferred by the bis(trifluoromethyl) moiety make this compound an attractive building block in medicinal chemistry and materials science. The incorporation of this group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. In materials science, fluorinated polymers derived from this compound can exhibit desirable properties such as low surface energy, high thermal stability, and low refractive index.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is reported to have an explosive reaction with concentrated solutions of butyllithium (B86547) in hexane (B92381) at 0°C.[1] Upon heating to decomposition, it may emit toxic fumes of fluorine and nitrogen oxides.[1]

Conclusion

This compound is a valuable and highly reactive fluorinated building block with significant potential in organic synthesis. Its unique electronic properties and versatile reactivity make it a powerful tool for the construction of complex fluorine-containing molecules for applications in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its chemical properties and a detailed protocol for its synthesis, which should serve as a valuable resource for researchers in the field. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

stability of hexafluoroacetone imine compared to acetone imine

An In-depth Technical Guide to the Comparative Stability of Hexafluoroacetone (B58046) Imine and Acetone (B3395972) Imine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Imine Stability

Imines, characterized by a carbon-nitrogen double bond (C=N), are analogues of aldehydes and ketones.[1] Their formation is a reversible condensation reaction between a primary amine and a carbonyl compound.[1] The stability of an imine is influenced by several factors, including steric hindrance around the C=N bond, conjugation with adjacent π-systems, and the electronic nature of the substituents on both the carbon and nitrogen atoms. A key pathway for imine degradation is hydrolysis, the reverse of its formation, which is often catalyzed by acid.[1][2]

Qualitative Stability Comparison: A Tale of Two Imines

There is a stark contrast in the stability of acetone imine and its perfluorinated counterpart, hexafluoroacetone imine.

-

Acetone Imine ((CH₃)₂C=NH): This simple ketimine is known to be highly unstable. It readily hydrolyzes in the presence of water and is prone to self-condensation, forming a trimer known as acetonin.[3] Its isolation and storage require stringent anhydrous conditions.

-

This compound ((CF₃)₂C=NH): In sharp contrast, this compound is described as a "robust" and stable compound.[3] It can be isolated, purified by distillation, and stored for extended periods. This remarkable stability is a direct consequence of the powerful electronic effects of the two trifluoromethyl (CF₃) groups.

The Decisive Role of Electronic Effects

The enhanced stability of this compound is primarily attributed to the strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl groups. Fluorine is the most electronegative element, and the cumulative effect of six fluorine atoms makes the carbon atom of the C=N bond in this compound highly electron-deficient.

This electron deficiency has two major consequences that enhance stability:

-

Strengthening of the C=N bond: The inductive pull of the CF₃ groups polarizes the C=N bond, increasing its ionic character and overall strength. This makes the bond less susceptible to nucleophilic attack, a key step in hydrolysis.

-

Reduction of Nitrogen Basicity: The electron density is drawn away from the nitrogen atom, significantly reducing its basicity. A less basic imine is less readily protonated, and protonation is the initial activating step in acid-catalyzed hydrolysis.

The following diagram illustrates the inductive effect on the C=N bond in both imines.

Caption: Inductive effects in acetone imine and this compound.

Quantitative Data

Direct experimental data for a side-by-side quantitative comparison of the stability of acetone imine and this compound is scarce in the literature. However, we can compile related data and make informed estimations.

Table 1: Physical and Chemical Properties

| Property | Acetone Imine | This compound | Reference |

| Molar Mass ( g/mol ) | 57.09 | 165.03 | [3] |

| Boiling Point (°C) | 58-59 | 16-17 | [3] |

| Qualitative Stability | Unstable, readily hydrolyzes, self-condenses | Robust, stable to storage | [3] |

Table 2: Thermodynamic and Kinetic Parameters (Experimental and Estimated)

| Parameter | Acetone Imine | This compound | Reference |

| pKa of Conjugate Acid | ~7 (estimated for simple imines) | < 7 (estimated) | [4] |

| Hydrolysis Rate Constant (k) | High (qualitative) | Low (qualitative) | [3] |

| Gibbs Free Energy of Hydrolysis (ΔG°) | Highly Negative (estimated) | Less Negative (estimated) | - |

Note: The pKa and Gibbs free energy values are estimations based on general principles of organic chemistry due to the lack of specific experimental data in the reviewed literature.

Experimental Protocols

Synthesis of Acetone Imine

A common laboratory synthesis of acetone imine involves the reaction of acetone with ammonia (B1221849) followed by dehydration. Due to its instability, it is often generated in situ for subsequent reactions.

Materials:

-

Acetone

-

Anhydrous ammonia

-

Anhydrous calcium chloride

-

Anhydrous diethyl ether

Procedure:

-

Cool a solution of acetone in anhydrous diethyl ether to -10 °C in a flask equipped with a cold finger condenser.

-

Bubble anhydrous ammonia gas through the solution for 2-3 hours.

-

Add anhydrous calcium chloride to the reaction mixture and stir for 24 hours at room temperature to effect dehydration.

-

Filter the mixture to remove the hydrated calcium chloride.

-

The resulting ethereal solution contains acetone imine and should be used immediately.

Synthesis of this compound

A reliable and scalable synthesis of this compound is well-documented.

Materials:

-

Hexafluoroacetone

-

Anhydrous ammonia

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous diethyl ether

Procedure:

-

In a flask equipped with a dry-ice condenser, dissolve hexafluoroacetone in anhydrous diethyl ether and cool to -78 °C.

-

Bubble anhydrous ammonia gas through the solution to form the hemiaminal adduct.

-

Slowly add a solution of phosphorus oxychloride in pyridine to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and then reflux for 2 hours.

-

The reaction mixture is then carefully quenched with water and the organic layer is separated.

-

The ethereal solution is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

The following diagram illustrates the general workflow for the synthesis of both imines.

Caption: General synthesis workflows for acetone imine and this compound.

Proposed Protocol for Comparative Hydrolysis Study

A direct comparison of the hydrolysis rates of acetone imine and this compound can be performed using NMR spectroscopy to monitor the disappearance of the imine and the appearance of the corresponding ketone.

Materials:

-

Acetone imine solution in an anhydrous solvent (e.g., deuterated acetonitrile)

-

This compound

-

Deuterated water (D₂O)

-

Deuterated acetic acid (CD₃COOD) for acid-catalyzed studies

-

NMR tubes

Procedure:

-

Prepare NMR samples of each imine at a known concentration in the chosen deuterated solvent.

-

Initiate the hydrolysis by adding a known amount of D₂O (and catalytic acid, if desired) to the NMR tube at a constant temperature.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the imine and the ketone products.

-

Plot the concentration of the imine as a function of time to determine the rate of hydrolysis. The rate constant can be calculated by fitting the data to the appropriate rate law.

The following diagram outlines the workflow for this proposed comparative study.

Caption: Workflow for the comparative hydrolysis study of the two imines.

Signaling Pathways: Acid-Catalyzed Imine Hydrolysis

The acid-catalyzed hydrolysis of an imine proceeds through a well-established mechanism, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

Caption: The PADPED mechanism for acid-catalyzed imine hydrolysis.

Conclusion and Future Outlook

The comparison between acetone imine and this compound provides a striking illustration of the power of electronic effects in controlling molecular stability. The robust nature of this compound, conferred by its trifluoromethyl substituents, makes it a valuable synthon in organofluorine chemistry and a potential building block in the design of stable drug candidates.

Future research should focus on obtaining precise experimental kinetic and thermodynamic data for the hydrolysis of these and other fluorinated imines. Such data would be invaluable for the development of predictive models for imine stability, aiding in the rational design of molecules with tailored reactivity and persistence for applications in drug development, materials science, and catalysis.

References

hexafluoroacetone imine CAS number and structure

CAS Number: 1645-75-6

Chemical Structure: (CF₃)₂C=NH

This technical guide provides an in-depth overview of hexafluoroacetone (B58046) imine, a valuable reagent in organic synthesis, particularly for the preparation of fluorinated compounds relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Hexafluoroacetone imine is a colorless liquid with a strong odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃HF₆N | [1] |

| Molecular Weight | 165.04 g/mol | [1] |

| Melting Point | -47 °C | [1] |

| Boiling Point | 16 °C | |

| Density | 1.56 g/cm³ | [1] |

| Vapor Pressure | 492 mmHg at 25 °C | [1] |

| Refractive Index | 1.28 | [1] |

Synthesis

A common and convenient method for the synthesis of this compound is the reaction of hexafluoroacetone with ammonia (B1221849), followed by dehydration. The detailed experimental protocol below is adapted from Organic Syntheses.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyridine (B92270) (dried over potassium hydroxide (B78521) pellets)

-

Hexafluoroacetone

-

Liquid ammonia

-

Phosphorus oxychloride

Procedure:

-

Reaction Setup: A 3-liter, four-necked, round-bottomed flask is equipped with a thermometer, a dry ice-cooled reflux condenser, and a gas-inlet tube. The apparatus is thoroughly dried and maintained under a nitrogen atmosphere.

-

Initial Reaction: 1.2 liters of dried pyridine is added to the flask and cooled to -40 °C. 462 g (2.78 moles) of hexafluoroacetone is then introduced through the gas-inlet tube over 30 minutes, ensuring the temperature of the pyridine solution remains below -20 °C.

-

Ammonia Addition: 47.6 g (2.80 moles) of liquid ammonia is distilled into the pyridine solution over a period of 1 hour. The reaction temperature is maintained between -25 °C and -30 °C during this addition.

-

Dehydration: The reaction mixture is then heated to 40 °C. 394 g (2.57 moles) of phosphorus oxychloride is added dropwise at a rate that maintains a gentle reflux.

-

Product Collection: The this compound product, which has a boiling point of 16 °C, is collected in a cold trap cooled to -30 °C.

Synthesis Workflow

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. A rotational spectroscopic study has been conducted, providing precise structural information.[2] For identification purposes, researchers should rely on standard analytical techniques and compare with the expected structural features.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly for the introduction of the hexafluoroisopropylidene moiety. Its reactivity is centered around the imine functional group, which can undergo a variety of transformations.

One notable application is its use as a protecting and activating group in the synthesis of α-amino, α-hydroxy, and α-mercapto acids. This has implications for peptide and depsipeptide modification, which are crucial areas in drug development. The hexafluoroacetone group can be readily introduced and subsequently removed under specific conditions, making it a useful tool for complex molecule synthesis.

Safety Information

This compound is a toxic and reactive substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) before handling this compound.

References

physical properties of hexafluoroacetone imine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046) imine ((CF₃)₂C=NH), a fluorinated analog of acetone (B3395972) imine, is a reactive chemical intermediate of significant interest in organic synthesis. Its unique electronic properties, imparted by the six fluorine atoms, make it a valuable building block for the introduction of the hexafluoroisopropylidene group into a wide range of molecules. This guide provides an in-depth overview of its key physical properties, namely its boiling point and density, supported by detailed experimental methodologies.

Physical Properties of Hexafluoroacetone Imine

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic protocols. Below is a summary of its reported boiling point and density.

| Physical Property | Value | Source(s) |

| Boiling Point | 15.5–17 °C | Organic Syntheses[1] |

| 16.5 °C | A Pure Rotational Spectroscopic Study[2] | |

| 37.1 °C at 760 mmHg | Guidechem[3] | |

| Density | 1.56 g/mL | Guidechem[3] |

Note: The variation in reported boiling points may be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of the physical properties of a volatile compound like this compound requires specific experimental techniques. The following sections detail generalized protocols for determining its boiling point and density.

Determination of Boiling Point

The boiling point of a volatile liquid can be determined by several methods, including distillation and the Thiele tube method.[4][5][6] Given the volatility of this compound, a distillation-based method, as implicitly used during its synthesis and purification, is appropriate.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to efficiently collect the volatile imine. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This constant temperature is the boiling point of the substance at the prevailing atmospheric pressure.[5]

-

Pressure Correction: Record the barometric pressure. If the measured pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density

The density of a volatile liquid is determined by measuring the mass of a known volume.[7] Special care must be taken to minimize evaporation during the measurement.

Methodology: Pycnometer or Volumetric Flask Method

-

Apparatus Preparation: Use a calibrated volumetric flask or a pycnometer of a known volume. Ensure the vessel is clean and dry.

-

Tare Mass: Accurately weigh the empty, dry, and sealed (with a stopper) volumetric flask or pycnometer.

-

Sample Filling: Carefully fill the vessel with this compound up to the calibration mark. To minimize evaporation, this should be done in a fume hood and as quickly as possible. Immediately seal the vessel.

-

Mass Measurement: Weigh the filled and sealed vessel.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled vessel minus the mass of the empty vessel) by the known volume of the vessel.

-

Density (g/mL) = [Mass of filled vessel (g) - Mass of empty vessel (g)] / Volume of vessel (mL)

-

-

Temperature Control: The density of a liquid is temperature-dependent. Therefore, the measurement should be carried out at a constant, recorded temperature.

Synthesis Workflow of this compound

The most convenient laboratory-scale synthesis of this compound involves the reaction of hexafluoroacetone with ammonia (B1221849) in the presence of a dehydrating agent, such as phosphorus oxychloride, in pyridine (B92270) as a solvent.[1] The following diagram illustrates the logical workflow of this synthetic procedure.

Caption: Workflow for the synthesis of this compound.

This technical guide provides essential data and methodologies for professionals working with this compound. A thorough understanding of its physical properties and the protocols for their determination is fundamental for its successful application in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. math.answers.com [math.answers.com]

An In-depth Technical Guide to the Synthesis of Hexafluoroacetone Imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to hexafluoroacetone (B58046) imine, a critical building block in the development of fluorinated pharmaceuticals and materials. The document details the core starting materials, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to Hexafluoroacetone Imine

This compound, ((CF₃)₂C=NH), is a highly reactive and versatile intermediate in organic synthesis. Unlike its non-fluorinated counterpart, acetone (B3395972) imine, the strong electron-withdrawing nature of the two trifluoromethyl groups makes this compound a robust and isolable compound.[1] Its utility stems from the electrophilic nature of the imine carbon, making it susceptible to nucleophilic attack, and its ability to participate in various cycloaddition and condensation reactions. These properties have led to its use in the synthesis of a wide range of biologically active molecules and advanced polymers.

Core Synthetic Pathways and Starting Materials

The most prevalent and convenient laboratory-scale synthesis of this compound involves the reaction of hexafluoroacetone with ammonia (B1221849), followed by dehydration.[2] Several other methods have been reported, though they are often less direct or require more specialized reagents.[2]

The primary starting materials for the most common synthetic route are:

-

Hexafluoroacetone (HFA): A non-flammable gas that is the key electrophile in the reaction. It can be sourced commercially or synthesized via several routes, including the fluorination of hexachloroacetone (B130050) or the oxidation of hexafluoropropylene.[3][4]

-

Ammonia (NH₃): The nitrogen source for the imine. It is typically used in its liquid form or as a solution.

-

Dehydrating Agent: Essential for converting the intermediate hemiaminal to the final imine. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[2][3]

-

Solvent: A suitable solvent is required to facilitate the reaction. Pyridine (B92270) is often employed as it can also act as a base to neutralize the acidic byproducts.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the most common synthetic method for this compound, providing a clear comparison of reagent quantities and reaction outcomes.

| Parameter | Value | Reference |

| Starting Materials | ||

| Hexafluoroacetone | 2.78 moles | [2] |

| Ammonia | 2.80 moles | [2] |

| Phosphorus Oxychloride | 2.57 moles | [2] |

| Pyridine (Solvent) | 1.2 L | [2] |

| Reaction Conditions | ||

| Initial Temperature | -40°C | [2] |

| Reaction Temperature | Maintained below -20°C during additions, then heated to 40°C | [2] |

| Product Information | ||

| Product | This compound | [2] |

| Boiling Point | 15.5–17°C | [2] |

| Yield | 55–65% (up to 67% on a larger scale) | [2] |

Experimental Protocols

Synthesis of this compound from Hexafluoroacetone and Ammonia

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

-

Hexafluoroacetone (462 g, 2.78 moles)

-

Liquid Ammonia (58.3 mL, 47.6 g, 2.80 moles)

-

Phosphorus Oxychloride (394 g, 235 mL, 2.57 moles)

-

Pyridine (1.2 L), dried over potassium hydroxide (B78521) pellets

-

Dry Ice/Acetone bath

-

Nitrogen atmosphere

Procedure:

-

A reaction flask equipped with a gas inlet tube, a dropping funnel, a mechanical stirrer, and a dry ice condenser is thoroughly dried and maintained under a nitrogen atmosphere.

-

Dried pyridine (1.2 L) is added to the flask and cooled to -40°C using a dry ice/acetone bath.

-

Hexafluoroacetone (462 g) is added to the cooled pyridine over 30 minutes, ensuring the temperature of the solution remains below -20°C.

-

Liquid ammonia (58.3 mL), previously condensed and measured at -78°C, is then distilled into the reaction mixture over a period of 1 hour. The temperature of the reaction mixture should be maintained between -25°C and -30°C during this addition.

-

After the ammonia addition is complete, the gas inlet tube is replaced with a pressure-equalized dropping funnel. The reaction mixture is then heated to 40°C over approximately 30 minutes.

-

The dry ice condenser is replaced with a water-cooled condenser connected to a cold trap cooled to -30°C.

-

Phosphorus oxychloride (394 g) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

The this compound product (b.p. 16°C) will collect in the cold trap.

-

The crude product is then purified by distillation to yield the final product (55-65% yield).

Visualized Pathways and Workflows

Signaling Pathway for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from hexafluoroacetone and ammonia.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow for this compound Synthesis

This diagram outlines the major steps in the experimental procedure for synthesizing this compound.

Caption: Experimental workflow for this compound synthesis.

References

The Electrophilic Heart of a Fluorinated Imine: An In-depth Technical Guide to the Reactivity of the C=N Bond in Hexafluoroacetone Imine

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046) imine, (CF₃)₂C=NH, stands as a uniquely reactive building block in organofluorine chemistry. The strong electron-withdrawing nature of its two trifluoromethyl groups renders the carbon atom of the C=N double bond highly electrophilic and susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this versatile compound, focusing on cycloaddition reactions, nucleophilic additions, and reactions at the nitrogen atom. Detailed experimental protocols for key transformations are provided, along with quantitative data and mechanistic insights to facilitate its application in research and development.

Synthesis of Hexafluoroacetone Imine

The most convenient and widely adopted synthesis of this compound involves the reaction of hexafluoroacetone with ammonia (B1221849), followed by dehydration with phosphorus oxychloride.[1][2] This method avoids the need for specialized high-pressure equipment and the preparation of multiple intermediates.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

-

Hexafluoroacetone (b.p. -28 °C)

-

Anhydrous ammonia (b.p. -33 °C)

-

Pyridine (B92270) (dried over KOH)

-

Phosphorus oxychloride

-

Dry ice/acetone or methanol (B129727) cooling bath

Procedure:

-

A multi-necked round-bottom flask equipped with a thermometer, a dry ice condenser, and a gas inlet tube is thoroughly dried and purged with nitrogen.

-

Dry pyridine is added to the flask and cooled to -40 °C.

-

Hexafluoroacetone is slowly condensed into the cooled pyridine over a period of 30 minutes, maintaining the temperature of the solution below -20 °C.

-

Anhydrous liquid ammonia is then distilled into the reaction mixture over one hour, keeping the solution temperature between -25 °C and -30 °C.

-

After the addition of ammonia is complete, the gas inlet is replaced with a dropping funnel, and the mixture is warmed to 40 °C.

-

The dry ice condenser is replaced with a water-cooled condenser connected to a cold trap cooled to -30 °C.

-

Phosphorus oxychloride is added dropwise at a rate that maintains a gentle reflux. The this compound (b.p. 16 °C) is collected in the cold trap.

-

The crude product is purified by distillation to yield the pure imine.

Yields: 55-65%[2]

Reactivity of the C=N Bond: Cycloaddition Reactions

The electron-deficient C=N bond of this compound and its derivatives makes it a potent dienophile and dipolarophile in cycloaddition reactions.

[3+2] Cycloaddition Reactions

N-Aryl imines of hexafluoroacetone readily undergo [3+2] cycloaddition reactions with diazoalkanes. These reactions proceed regioselectively to form 4,5-dihydro-1H-[1][2][3]triazoles. Thermal decomposition of these triazoles leads to the formation of aziridines.

Reactivity of the C=N Bond: Nucleophilic Addition Reactions

The pronounced electrophilicity of the imine carbon in this compound makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Addition of Organosilicon Reagents

Trifluoromethyltrimethylsilane (TMS-CF₃), in the presence of a fluoride (B91410) source like cesium fluoride, adds to N-arylimines of hexafluoroacetone to furnish N-(perfluoro-t-butyl)amines in good to high yields.[3] The reaction is believed to proceed through the in situ generation of the trifluoromethyl anion, which then attacks the electrophilic imine carbon.

Table 1: Nucleophilic Trifluoromethylation of N-Aryl Hexafluoroacetone Imines [3]

| Aryl Substituent (Ar) | Solvent | Reaction Time (h) | Yield (%) |

| Phenyl | THF | 2-3 | 77 |

| 2-Methylphenyl | THF | 10-16 | 75 |

| 4-Methoxyphenyl | THF | 12-16 | 48 |

| 2-Fluorophenyl | THF | 2-3 | 84 |

| 3-Fluorophenyl | THF | 2-3 | 80 |

| 4-Fluorophenyl | THF | 2-3 | 79 |

General Experimental Protocol: Nucleophilic Trifluoromethylation[3]

Materials:

-

N-Aryl this compound

-

Trifluoromethyltrimethylsilane (TMS-CF₃)

-

Anhydrous Cesium Fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred mixture of dry cesium fluoride (1.1 eq) in anhydrous THF, a solution of the N-aryl this compound (1.0 eq) and trifluoromethyltrimethylsilane (1.1 eq) is added dropwise at a temperature maintained between 15-25 °C.

-

The reaction mixture is stirred at ambient temperature for the time indicated in Table 1, or until GC analysis shows complete consumption of the starting imine.

-

The reaction is quenched by the addition of 10% hydrochloric acid.

-

The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

-

The crude product is purified by distillation or chromatography.

Mechanistic Pathways and Visualizations

The reactivity of this compound is dictated by the electronic properties of its C=N bond. The following diagrams illustrate the key mechanistic pathways.

Caption: Synthesis of this compound.

Caption: General Nucleophilic Addition Mechanism.

Conclusion

This compound is a valuable and highly reactive synthon in organofluorine chemistry. Its electron-deficient C=N bond readily participates in cycloaddition and nucleophilic addition reactions, providing access to a diverse range of fluorine-containing molecules. The protocols and data presented in this guide are intended to serve as a practical resource for researchers exploring the synthetic potential of this versatile building block in drug discovery and materials science. Further exploration into its reactivity with a broader scope of nucleophiles and its utility in asymmetric synthesis is warranted.

References

The pronounced electrophilicity of hexafluoroacetone imine: A technical guide for synthetic and medicinal chemists

Introduction

Hexafluoroacetone (B58046) imine, (CF₃)₂C=NH, is a highly reactive and versatile building block in modern organic synthesis. Unlike its non-fluorinated counterpart, acetone (B3395972) imine, which is prone to self-condensation and hydrolysis, hexafluoroacetone imine is a stable, isolable primary ketimine.[1] This enhanced stability, coupled with its pronounced electrophilicity, makes it a valuable reagent for the introduction of the gem-bis(trifluoromethyl) motif into organic molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in synthetic chemistry and drug development.

The remarkable reactivity of this compound stems from the potent electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups. These groups significantly polarize the carbon-nitrogen double bond, rendering the imine carbon highly electron-deficient and thus exceptionally susceptible to nucleophilic attack. This intrinsic property is the cornerstone of its wide-ranging applications in constructing complex fluorine-containing compounds, which are of increasing interest in pharmaceuticals, agrochemicals, and materials science.[2]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound.[3] The most convenient and commonly employed laboratory-scale preparation involves a two-step, one-pot reaction starting from hexafluoroacetone.[3][4] Initially, hexafluoroacetone reacts with ammonia (B1221849) to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂).[4][5] Subsequent in-situ dehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) yields the desired imine.[3][4]

This method is advantageous as it avoids the need for specialized pressure equipment or the preparation of multiple intermediates.[3]

Experimental Protocol: Synthesis of this compound[3]

-

Materials:

-

Hexafluoroacetone (gas, b.p. -28 °C)

-

Liquid ammonia (distilled)

-

Pyridine (B92270) (dried over KOH)

-

Phosphorus oxychloride (POCl₃)

-

Dry ice/acetone for cooling baths

-

-

Procedure:

-

A 3-liter, four-necked, round-bottomed flask is equipped with a thermometer, a dry ice-cooled reflux condenser (connected to a nitrogen source), and a gas-inlet tube. The glassware is thoroughly dried.

-

Dried pyridine (1.2 L) is added to the flask, and the system is maintained under a nitrogen atmosphere. The pyridine is cooled to -40 °C using a dry ice/acetone bath.

-

Hexafluoroacetone (462 g, 2.78 moles) is added from a cylinder through the gas-inlet tube over 30 minutes, ensuring the solution temperature is maintained below -20 °C.[3]

-

Liquid ammonia (58.3 mL, 2.80 moles), previously distilled and measured at -78 °C, is distilled into the pyridine solution over 1 hour. The reaction temperature is kept between -25 °C and -30 °C.[3]

-

Once the ammonia addition is complete, the gas-inlet tube is replaced with a pressure-equalized dropping funnel. The reaction mixture is warmed to 40 °C over 30 minutes.

-

The dry ice condenser is replaced with a water-cooled bulb condenser connected to a cold trap cooled to -30 °C.

-

Phosphorus oxychloride (394 g, 2.57 moles) is added dropwise from the funnel at a rate that maintains a gentle reflux. The product, this compound (b.p. 16 °C), collects in the cold trap.[3]

-

After the addition is complete, the reaction mixture is heated to 100 °C for 30 minutes to drive the reaction to completion.

-

The collected crude product is purified by distillation to yield pure this compound. Yields as high as 67% have been reported.[3]

-

Physicochemical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HF₆N | [6] |

| Molecular Weight | 165.04 g/mol | [6] |

| Boiling Point | 16 °C (at 760 mmHg) | [3][6] |

| Melting Point | -47 °C | [6] |

| Density | 1.56 g/mL | [6] |

| Appearance | Colorless liquid/gas | [5][6] |

Core Reactivity and Applications in Synthesis

The high electrophilicity of the imine carbon dictates the reactivity of this compound, making it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions.

General Reaction Pathway

The fundamental reaction involves the attack of a nucleophile on the electrophilic carbon of the C=N bond, followed by protonation of the resulting nitrogen anion to form the addition product. This pathway is central to its use in constructing new carbon-carbon and carbon-heteroatom bonds.

Caption: General pathway for nucleophilic addition to this compound (HFAI).

Aza-Henry (Nitro-Mannich) Reaction

This compound readily undergoes aza-Henry reactions with nitroalkanes in the presence of a suitable base. This reaction is a powerful tool for synthesizing β-nitro amines containing the bis(trifluoromethyl) group, which are valuable precursors for fluorinated amino acids and other biologically active molecules.[7][8] The high electrophilicity of the imine facilitates this carbon-carbon bond-forming reaction.

Caption: Schematic of the Aza-Henry reaction involving this compound.

Friedel-Crafts Type Reactions

The pronounced electrophilic character of this compound allows it to participate in Friedel-Crafts-type reactions with electron-rich aromatic and heteroaromatic compounds. This provides a direct route to α,α-bis(trifluoromethyl)benzylamines, which are important structural motifs in medicinal chemistry. The reaction is typically catalyzed by a Lewis acid, although highly activated arenes may react without a catalyst.[9][10]

Cycloaddition Reactions

This compound is a versatile partner in various cycloaddition reactions. A notable example is the "criss-cross" cycloaddition with alkenes.[11] In this formal [1,3-2,4] cycloaddition, two molecules of an alkene add across the azine derived from this compound. This reaction type provides access to complex, partially fluorinated heterocyclic systems.[11] The imine itself can also participate in other cycloadditions, such as aza-Diels-Alder reactions, to form nitrogen-containing heterocycles.[12]

Caption: Workflow for the synthesis of this compound.

Computational Insights into Electrophilicity

While extensive quantitative kinetic data is not widely published, computational studies provide insight into the electronic structure of this compound. Rotational spectroscopy and quantum chemical calculations have been used to determine its structure and compare it to isoelectronic molecules like hexafluoroacetone and hexafluoroisobutene.[13][14] These studies confirm the geometric and electronic features that lead to its high electrophilicity. The calculated potential energy surfaces show a significant barrier to the rotation of the CF₃ groups, which influences its conformational properties.[14][15] The regions of most attractive interaction for nucleophiles are localized on the imine carbon, confirming its role as the primary electrophilic center.[16]

Applications in Drug Discovery and Development

The gem-bis(trifluoromethyl) group is a privileged motif in medicinal chemistry. Its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key reagent for introducing this group. For example, it has been used in the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.[17] The ability to construct fluorinated β-amino acids via the aza-Henry reaction or to functionalize drug scaffolds through Friedel-Crafts reactions highlights its importance for drug discovery professionals.[7][18]

Conclusion

This compound is a uniquely stable and highly electrophilic reagent that has become indispensable for the synthesis of complex fluorinated molecules. Its reactivity is dominated by the powerful electron-withdrawing nature of its two trifluoromethyl groups, making it an excellent substrate for a wide array of nucleophilic addition and cycloaddition reactions. The straightforward synthesis and versatile reactivity profile of this compound ensure its continued and expanding role as a critical tool for researchers and scientists in both academic and industrial settings, particularly in the fields of drug discovery and materials science.

References

- 1. Acetone imine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 5. Hexafluoroacetone [chemeurope.com]

- 6. Page loading... [guidechem.com]

- 7. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of this compound, (CF3)C=NH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Hexafluoroacetone Imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical methods for the preparation of hexafluoroacetone (B58046) imine ((CF₃)₂C=NH), a valuable reagent and building block in synthetic and medicinal chemistry. The document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the primary synthetic pathway.

Introduction

Hexafluoroacetone imine is a highly reactive and versatile intermediate used in the synthesis of a variety of fluorine-containing compounds, including pharmaceuticals and agrochemicals. Its preparation has been approached through several distinct methodologies since its initial synthesis. This guide focuses on the seminal, historically significant methods that have laid the groundwork for the production of this important chemical entity.

Comparative Summary of Historical Preparation Methods

The following table summarizes the quantitative data associated with the key historical methods for the synthesis of this compound.

| Method | Reactants | Dehydrating/Reacting Agent | Solvent | Reaction Conditions | Yield (%) | Boiling Point (°C) | Reference |

| 1. Dehydration of Hexafluoroacetone-Ammonia Adduct | Hexafluoroacetone, Ammonia (B1221849) | Phosphorus oxychloride | Pyridine (B92270) | -40°C to 100°C | 55-67 | 15.5–17 | Organic Syntheses, Coll. Vol. 6, 643 (1988)[1] |

| 2. Reaction with Triphenylphosphine (B44618) Imine | Hexafluoroacetone, Triphenylphosphine imine | - | Benzene (B151609) | Room temperature | 85 | 16 | J. Org. Chem.1965 , 30, 1398-1402 |

| 3. Pyrolysis of N-Phenyl-2,2-diaminohexafluoropropane | N-Phenyl-2,2-diaminohexafluoropropane | - | None (neat) | 500°C (pyrolysis) | 60 | 16 | J. Org. Chem.1965 , 30, 1398-1402 |

| 4. Reaction of Hexafluorothioacetone (B74735) with Hydrazoic Acid | Hexafluorothioacetone, Hydrazoic acid | - | Benzene | 0°C to room temperature | 80 | 16 | J. Org. Chem.1965 , 30, 1398-1402 |

Experimental Protocols

Method 1: Dehydration of the Hexafluoroacetone-Ammonia Adduct

This method, detailed in Organic Syntheses, is often considered the most convenient due to its use of readily available reagents and avoidance of high-pressure equipment.[1]

Reaction Scheme:

(CF₃)₂CO + NH₃ → [(CF₃)₂C(OH)NH₂] --(POCl₃, Pyridine)--> (CF₃)₂C=NH

Procedure:

-

A 3-liter, four-necked, round-bottomed flask is equipped with a thermometer, a dry-ice condenser, and a gas inlet tube. The glassware is dried and maintained under a nitrogen atmosphere.

-

1.2 liters of dry pyridine is added to the flask and cooled to -40°C.

-

462 g (2.78 moles) of hexafluoroacetone is added from a cylinder over 30 minutes, maintaining the temperature of the pyridine solution below -20°C.

-

47.6 g (2.80 moles) of liquid ammonia is distilled into the reaction mixture over 1 hour, keeping the solution at -25°C to -30°C.

-

The reaction mixture is then heated to 40°C over 30 minutes.

-

The dry-ice condenser is replaced with a water-cooled condenser connected to a cold trap cooled to -30°C.

-

394 g (2.57 moles) of phosphorus oxychloride is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated to 100°C for 30 minutes.

-

The crude product (320-360 g) is collected in the cold trap.

-

Fractional distillation of the crude product yields 254–291 g (55–65%) of pure this compound.

Method 2: Reaction with Triphenylphosphine Imine

This method provides a high yield of the imine under mild conditions.

Reaction Scheme:

(CF₃)₂CO + Ph₃P=NH → (CF₃)₂C=NH + Ph₃P=O

Procedure:

-

A solution of triphenylphosphine imine in benzene is prepared.

-

Hexafluoroacetone is bubbled through the solution at room temperature.

-

The reaction is instantaneous, precipitating triphenylphosphine oxide.

-

The product, this compound, is isolated by distillation from the reaction mixture.

Method 3: Pyrolysis of N-Phenyl-2,2-diaminohexafluoropropane

This method involves the thermal decomposition of a substituted diamine.

Reaction Scheme:

(CF₃)₂C(NHPh)(NH₂) → (CF₃)₂C=NH + PhNH₂

Procedure:

-

N-Phenyl-2,2-diaminohexafluoropropane is passed through a hot tube packed with platinum gauze at 500°C.

-

The pyrolysate is collected in a cold trap.

-

The principal products, this compound and aniline, are separated by distillation.

Method 4: Reaction of Hexafluorothioacetone with Hydrazoic Acid

This method utilizes the highly reactive thioketone as a starting material. It should be noted that hydrazoic acid is toxic and explosive.

Reaction Scheme:

(CF₃)₂CS + HN₃ → (CF₃)₂C=NH + N₂ + S

Procedure:

-

A solution of hydrazoic acid in benzene is added to a solution of hexafluorothioacetone in benzene at 0°C.

-

The reaction mixture is stirred at room temperature until the evolution of nitrogen ceases.

-

Sulfur precipitates during the reaction.

-

This compound is isolated by distillation from the filtrate.

Logical Workflow for the Primary Synthesis Method

The following diagram illustrates the workflow for the most common and convenient historical synthesis of this compound, as detailed in Organic Syntheses.

Caption: Workflow for the synthesis of this compound via the dehydration of its ammonia adduct.

References

Methodological & Application

Application Notes: Hexafluoroacetone Imine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (B58046) imine, (CF₃)₂C=NH, is a uniquely stable primary ketimine that serves as a valuable building block in modern organic synthesis. Unlike its non-fluorinated counterpart, acetone (B3395972) imine, which is prone to self-condensation, the strong electron-withdrawing nature of its two trifluoromethyl groups grants it remarkable stability and isolatesbility.[1] This stability, combined with the highly electrophilic imine carbon, makes it a versatile reagent for introducing trifluoromethyl functionalities and for the construction of complex fluorinated heterocyclic systems. These notes provide an overview of its synthesis, key applications, and detailed experimental protocols.

Synthesis of Hexafluoroacetone Imine

This compound is most conveniently prepared on a laboratory scale via the dehydration of the hemiaminal formed from the reaction of hexafluoroacetone with ammonia (B1221849).[2][3] The use of phosphorus oxychloride as a dehydrating agent is effective and avoids the need for specialized pressure equipment.[3]

Experimental Protocol: Synthesis from Hexafluoroacetone and Ammonia[3]

This protocol is adapted from Organic Syntheses.

Materials:

-

Hexafluoroacetone (462 g, 2.78 moles)

-

Anhydrous Pyridine (B92270) (1.2 L)

-

Liquid Ammonia (47.6 g, 2.80 moles)

-

Phosphorus oxychloride (394 g, 2.57 moles)

-

Dry Ice / Acetone for cooling baths

-

Nitrogen gas atmosphere

Equipment:

-

3-L, four-necked, round-bottomed flask

-

Thermometer (-50°C to 150°C)

-

Dry ice-cooled reflux condenser

-

Gas-inlet tube

-

Pressure-equalized dropping funnel

-

Water-cooled bulb condenser

-

300-mL cold trap (-30°C)

Procedure:

-

Setup: Assemble the 3-L flask with the thermometer, dry ice condenser, and gas-inlet tube. Flame-dry the apparatus under a nitrogen atmosphere.

-

Initial Reaction: Add 1.2 L of dry pyridine to the flask and cool the mixture to -40°C using a dry ice/acetone bath.

-

Hexafluoroacetone Addition: Add 462 g of hexafluoroacetone gas through the gas-inlet tube over 30 minutes, maintaining the pyridine solution temperature below -20°C.

-

Ammonia Addition: Distill 47.6 g of liquid ammonia into the reaction mixture over 1 hour. During this addition, maintain the bath temperature at -45°C to -40°C, ensuring the reaction solution stays between -25°C and -30°C.[3]

-

Heating: Replace the gas-inlet tube with a dropping funnel and heat the mixture to 40°C over 30 minutes.

-

Dehydration: Replace the dry ice condenser with the water-cooled bulb condenser connected to a cold trap maintained at -30°C. Turn off the heating mantle.

-

POCl₃ Addition: Add 394 g of phosphorus oxychloride dropwise at a rate that maintains a gentle reflux. The this compound product (b.p. 16°C) will distill and collect in the cold trap.

-

Final Heating: Once the addition is complete, heat the reaction mixture to 100°C for 30 minutes to drive any remaining product into the trap.

-

Purification: The crude product (320–360 g) is purified by distillation to yield 254–291 g of pure this compound.

Synthesis Workflow

Applications in Heterocyclic Synthesis

A primary application of this compound is as a precursor to hexafluoroacetone azine, [(CF₃)₂C=N]₂ . This azine is a highly reactive substrate for cycloaddition reactions, enabling the synthesis of complex, partially fluorinated heterocycles that are of significant interest in medicinal chemistry.[4]

Criss-Cross Cycloaddition Reactions

Hexafluoroacetone azine readily undergoes [1,3-2,4] cycloaddition, famously termed "criss-cross cycloaddition," with two equivalents of an alkene or alkyne. The reaction proceeds via a stable, isolable azomethine imine intermediate, which is a 1,3-dipole. This intermediate then undergoes a subsequent [3+2] cycloaddition with a second equivalent of the dipolarophile to form the final bicyclic product.[4]

References

Application Notes and Protocols: Hexafluoroacetone Imine as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction